molecular formula C24H23N5O2 B10879030 4-[(7-Benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether

4-[(7-Benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether

Cat. No.: B10879030
M. Wt: 413.5 g/mol
InChI Key: AVGAQIHZOMIJKQ-UHFFFAOYSA-N
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Description

4-[(7-Benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(7-Benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the benzyl and dimethyl groups: These groups can be introduced via alkylation reactions using benzyl halides and methylating agents.

    Attachment of the methoxyphenyl group: This step involves the formation of an ether linkage, typically through a nucleophilic substitution reaction using a phenol derivative and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[(7-Benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents (e.g., bromine or chlorine) for electrophilic substitution; nucleophiles (e.g., amines or thiols) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(7-Benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(7-Benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl ethyl ether
  • 4-[(7-Benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl propyl ether

Uniqueness

The uniqueness of 4-[(7-Benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H23N5O2

Molecular Weight

413.5 g/mol

IUPAC Name

10-benzyl-4-[(4-methoxyphenoxy)methyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C24H23N5O2/c1-16-17(2)28(13-18-7-5-4-6-8-18)23-22(16)24-26-21(27-29(24)15-25-23)14-31-20-11-9-19(30-3)10-12-20/h4-12,15H,13-14H2,1-3H3

InChI Key

AVGAQIHZOMIJKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)COC4=CC=C(C=C4)OC)CC5=CC=CC=C5)C

Origin of Product

United States

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